molecular formula C10H15NO2 B14750648 tert-Butyl 2-cyanopent-4-enoate CAS No. 1114-69-8

tert-Butyl 2-cyanopent-4-enoate

Cat. No.: B14750648
CAS No.: 1114-69-8
M. Wt: 181.23 g/mol
InChI Key: JUYRHBHIOBRAJB-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyanopent-4-enoate is an organic compound featuring a tert-butyl ester group and a cyano (CN) substituent on a pent-4-enoate backbone. Tert-butyl groups are widely used in organic synthesis as protective groups due to their steric bulk, which enhances stability against nucleophilic attack and acidic conditions . Its unsaturated double bond (pent-4-enoate) may further enable cycloaddition or hydrogenation reactions.

Properties

CAS No.

1114-69-8

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

tert-butyl 2-cyanopent-4-enoate

InChI

InChI=1S/C10H15NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6H2,2-4H3

InChI Key

JUYRHBHIOBRAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst such as a phase-transfer catalyst and is carried out in an organic solvent like diethyl ether at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-cyanopent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanopent-4-enoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyano groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of tert-butyl-containing compounds reveals key differences in reactivity and applications:

Compound Name Molecular Formula Functional Groups Key Applications Reactivity Profile Safety Precautions
tert-Butyl 2-cyanopent-4-enoate C₁₀H₁₅NO₂ Ester, cyano, alkene Synthetic intermediate Nucleophilic addition (CN), ester hydrolysis Handle as toxic nitrile; avoid skin contact
tert-Butyl Alcohol C₄H₁₀O Alcohol Solvent, fuel additive Flammable, reacts with oxidizers OSHA PEL 100 ppm; use ventilation
tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate C₁₃H₂₂ClNO₃ Ester, chloroacetamido Pharmaceuticals, agrochemicals Amide bond formation, chiral synthesis Avoid inhalation; use gloves
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ Ester, hydroxymethyl, aryl Drug discovery Stable under standard conditions Minimal hazard reported

Key Observations:

  • Reactivity: The cyano group in this compound distinguishes it from other tert-butyl esters. Unlike tert-butyl alcohol, which is highly flammable and reactive with oxidizers, the ester group reduces volatility, while the CN group enables transformations like reduction to amines or participation in click chemistry .
  • Safety: Compared to tert-butyl alcohol (OSHA PEL 100 ppm), the ester’s lower volatility may reduce inhalation risks, but the cyano group necessitates precautions akin to nitriles (e.g., cyanide release under extreme conditions). In contrast, the compound in lacks significant hazards .

Stability and Handling

  • Storage: Like other tert-butyl esters, it should be stored in sealed containers under inert conditions to prevent hydrolysis. The cyano group may confer sensitivity to moisture or strong acids .
  • Decomposition: Thermal decomposition could release toxic HCN, similar to nitrile hazards, requiring controlled environments during reactions .

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